1-(4,6-Dimethylpyridin-2-yl)-4,5-dihydroxy-3-methylimidazolidin-2-one
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Overview
Description
1-(4,6-Dimethylpyridin-2-yl)-4,5-dihydroxy-3-methylimidazolidin-2-one, commonly referred to as DMP-MDIO, is an important organic compound that has been studied extensively for its potential applications in the scientific research field. DMP-MDIO is a small molecule that is composed of a six-membered ring with a nitrogen atom in the center and four methyl groups attached to it. Its structure is similar to that of an imidazole, which is an important class of molecules that are used in many biochemical processes. In recent years, DMP-MDIO has been studied for its potential to serve as a synthetic intermediate in the synthesis of a variety of compounds and as a probe for various biological processes.
Scientific Research Applications
Cation Tautomerism and Molecular Recognition
- Pyrimidines, closely related to the compound , play a significant role in biology and medicine, particularly due to their presence in DNA. Their functionalities, such as in cation tautomerism and molecular recognition through hydrogen bonding, are crucial for the targeted drug actions of pharmaceuticals containing these structures (Rajam et al., 2017).
Novel Triazafulvalene Systems
- Research has shown the synthesis of novel triazafulvalene systems, which could be a part of the family of compounds similar to the queried chemical. These systems are important for developing new chemical entities with potential applications in various fields (Uršič et al., 2010).
Antiviral Properties and Enzyme Inhibition
- Certain pyrimidine derivatives, which could share structural similarities with the compound , have been found to possess notable antiviral properties. They act by inhibiting enzymes in the viral replication process, suggesting potential applications in antiviral drug development (Munier-Lehmann et al., 2015).
Polymer Synthesis for Ion Removal
- Polymers containing pyridine and oxadiazole moieties, akin to the queried compound, have been synthesized for applications like removal of Co(II) and Ni(II) ions from aqueous solutions. This suggests potential environmental applications in water treatment and purification (Mansoori & Ghanbari, 2015).
Antimicrobial Applications
- Certain pyrazolo and pyrimidine derivatives, related to the compound , have been synthesized and evaluated for their antibacterial and antifungal properties. This indicates potential applications in the development of new antimicrobial agents (Abdel‐Aziz et al., 2008).
Insecticidal Activity
- Dihydropiperazine neonicotinoid compounds, with structural similarities to the queried compound, have shown significant insecticidal activity. This suggests potential applications in agriculture for pest control (Samaritoni et al., 2003).
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , and pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel CDK2 inhibitors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in their function . For instance, CDK2 inhibitors prevent the activity of CDK2, a crucial protein in cell cycle regulation .
Biochemical Pathways
Similar compounds have been shown to influence various cellular pathways necessary for the proper functioning of cells .
Result of Action
Related compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can affect the action of similar compounds .
properties
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-4,5-dihydroxy-3-methylimidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-6-4-7(2)12-8(5-6)14-10(16)9(15)13(3)11(14)17/h4-5,9-10,15-16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYTYTFKXBBMKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)N2C(C(N(C2=O)C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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